Cgp 13231

描述

属性

CAS 编号 |

113962-61-1 |

|---|---|

分子式 |

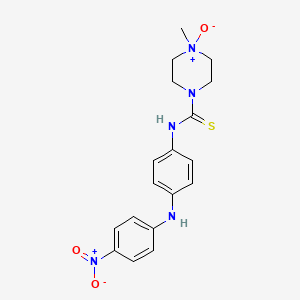

C18H21N5O3S |

分子量 |

387.5 g/mol |

IUPAC 名称 |

4-methyl-N-[4-(4-nitroanilino)phenyl]-4-oxidopiperazin-4-ium-1-carbothioamide |

InChI |

InChI=1S/C18H21N5O3S/c1-23(26)12-10-21(11-13-23)18(27)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)22(24)25/h2-9,19H,10-13H2,1H3,(H,20,27) |

InChI 键 |

JSGITMPYGNUQPT-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-] |

规范 SMILES |

C[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-] |

外观 |

Solid powder |

其他CAS编号 |

113962-61-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cgp 13231; Cgp13231; Cgp-13231. |

产品来源 |

United States |

准备方法

The synthesis of Cgp 13231 involves several steps. One common synthetic route includes the reaction of 4-methylpiperazine with 4-nitroaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with carbon disulfide and other reagents to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

化学反应分析

Cgp 13231 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Cgp 13231 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of Cgp 13231 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

相似化合物的比较

Comparative Analysis of CGP-Related Compounds

Pharmacological Ligands: β-Adrenergic Receptor Targeting

Key Compound : CGP 12177 (β2-AR ligand)

Comparison with Analogues :

highlights a series of β2-AR ligands evaluated for binding affinity and selectivity. Compound 3 (structure undisclosed) demonstrated superior β2-AR affinity (pKD 10.45) and 28-fold selectivity over β1-AR (pKD 9.01). Other compounds (e.g., 1, 2, 10, 11, 13) showed significantly lower affinity, with binding inhibition values <50% at 10 µM (Table 1) .

Table 1: β-AR Ligand Affinity Comparison

| Compound | β1-AR pKD | β2-AR pKD | Selectivity (β2/β1) |

|---|---|---|---|

| 3 | 9.01 | 10.45 | 28-fold |

| 1 | <7 | <7 | Not significant |

| 2 | <7 | <7 | Not significant |

| 10 | <7 | <7 | Not significant |

Functional Implications :

Compound 3’s high β2-AR selectivity makes it a candidate for treating asthma or heart failure, whereas low-affinity analogues may serve as lead compounds for structural optimization .

Biopolymers: Cyanophycin (CGP) vs. Competing Polymers

Key Compound: Cyanophycin (CGP) Comparison with Polyhydroxyalkanoates (PHA) and Cellulose:

- Production Cost : CGP production via E. coli fermentation costs 250–500 EUR/kg, comparable to PHAs (200–1,000 EUR/kg) but higher than cellulose (1–5 EUR/kg) .

- Thermal Stability : UV-crosslinked CGP exhibits reduced thermal stability compared to cellulose but outperforms some PHAs in mechanical resilience after chemical crosslinking (e.g., genipin) .

- Applications : CGP is explored for tissue engineering scaffolds due to cytocompatibility, whereas PHAs dominate packaging, and cellulose is used in textiles .

Table 2: Biopolymer Property Comparison

| Polymer | Production Cost (EUR/kg) | Thermal Stability | Key Applications |

|---|---|---|---|

| CGP | 250–500 | Moderate | Biomedicine, agriculture |

| PHA | 200–1,000 | Variable | Packaging, bioplastics |

| Cellulose | 1–5 | High | Textiles, construction |

Glycoproteins: Kiwifruit CGP vs. Deglycosylated Form (GPP)

Key Compound : Kiwifruit glycoprotein (CGP)

Comparison with GPP :

reveals significant functional differences:

Table 3: Functional Properties of CGP vs. GPP

| Property | CGP Performance | GPP Performance |

|---|---|---|

| Solubility (pH 5) | 85% | 72% |

| Emulsification | 90% | 75% |

| Foam Stability | 80% | 65% |

Polysaccharides: Guangdong Cordyceps CGP vs. Commercial Polysaccharides

Key Compound : Guangdong Cordyceps polysaccharide (CGP)

Comparison with Lentinan and Astragalus Polysaccharide :

- Molecular Weight : CGP has three fractions (Mw: 2.57×10⁶, 3.84×10⁴, 5.00×10³), broader than lentinan (Mw ~ 5×10⁵) but narrower than astragalus polysaccharide (Mw 1–3×10⁶) .

- Purification Efficiency : DEAE cellulose chromatography achieves 95% purity for CGP, comparable to lentinan (90–95%) but less efficient than astragalus (98%) .

常见问题

Q. What established methodologies are recommended for quantifying protein interactions in compound studies like those involving CGP 13231?

- Methodological Answer : The Bradford assay and Lowry method are foundational for protein quantification. The Bradford assay uses Coomassie Brilliant Blue dye to measure protein concentration via absorbance shifts, suitable for rapid microgram-level quantification . The Lowry method employs the Folin-Ciocalteu reagent to detect tyrosine and tryptophan residues, offering higher sensitivity but requiring careful calibration . For this compound studies, select based on required sensitivity and interference considerations (e.g., detergents or reducing agents).

Q. How should researchers design experiments to assess the biochemical stability of this compound under varying physiological conditions?

- Methodological Answer : Adopt a factorial design to test variables like pH, temperature, and enzymatic activity. Use quantitative assays (e.g., HPLC or mass spectrometry) for stability measurements. Include negative controls (e.g., compound-free buffers) and triplicate runs to ensure reproducibility. Pre-register the experimental protocol to mitigate bias, as emphasized in research design guidelines .

Q. What statistical tools are essential for preliminary data analysis in dose-response studies of this compound?

- Methodological Answer :

Use dose-response curves with nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Pair this with ANOVA to compare treatment groups and Tukey’s post-hoc test for multiple comparisons. Tools like GraphPad Prism or R packages (e.g.,

drc) are recommended. Validate assumptions (e.g., normality, homogeneity) using Shapiro-Wilk and Levene’s tests .

Advanced Research Questions

Q. How can contradictions in proteomic data on this compound’s binding affinities be resolved across independent studies?

- Methodological Answer : Conduct meta-analyses to harmonize datasets, adjusting for variability in experimental conditions (e.g., buffer composition, assay type). Apply Receiver Operating Characteristic (ROC) analysis to evaluate biomarker consistency and calculate sensitivity/specificity metrics . Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization).

Q. What strategies are effective for integrating multi-omics data (genomic, proteomic, metabolomic) to elucidate this compound’s mechanism of action?

- Methodological Answer : Use systems biology approaches, such as weighted gene co-expression network analysis (WGCNA), to identify cross-omic modules. Leverage pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to map interactions. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing in in vitro models. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address potential biases in literature reviews when identifying gaps in this compound’s therapeutic applications?

- Methodological Answer : Perform a systematic review using PRISMA guidelines to minimize selection bias. Search multiple databases (e.g., PubMed, Scopus) with controlled vocabulary (e.g., MeSH terms like “small-molecule inhibitors”). Use tools like ROBIS to assess study quality and funnel plots to detect publication bias. Synthesize gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) .

Methodological Best Practices

Q. What criteria define robust authorship contributions in collaborative studies on this compound?

- Answer : Follow CRediT (Contributor Roles Taxonomy) guidelines to delineate roles (e.g., conceptualization, data curation, formal analysis). Document contributions using initials (e.g., “CGP designed experiments; YHK performed statistical analysis”) and include a conflict-of-interest statement. This aligns with ICMJE standards and ensures accountability .

Q. How can researchers optimize preclinical models to evaluate this compound’s efficacy while adhering to ethical guidelines?

- Answer : Use patient-derived xenografts (PDXs) or organoids for translational relevance. Implement blinding and randomization to reduce experimental bias. For in vivo studies, follow ARRIVE 2.0 guidelines for reporting and obtain ethics approval with explicit inclusion/exclusion criteria for participant selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。